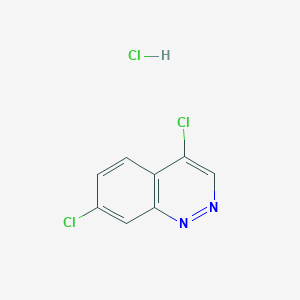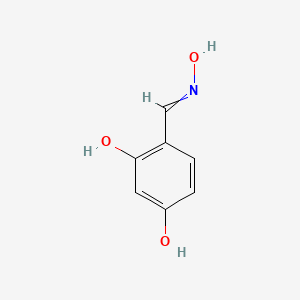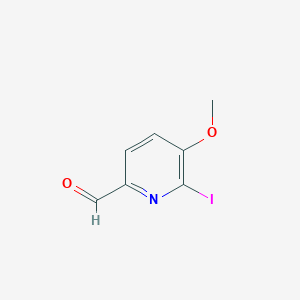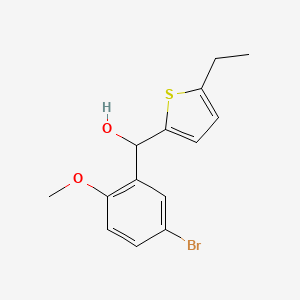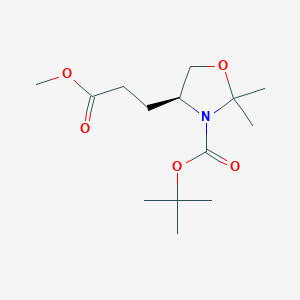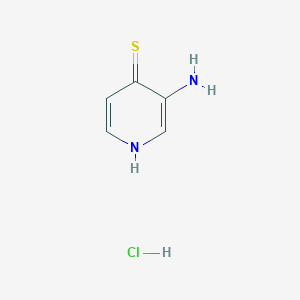
3-amino-1H-pyridine-4-thione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1H-pyridine-4-thione;hydrochloride is a chemical compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol It is a pyridine derivative, characterized by the presence of an amino group at the 3-position and a thiol group at the 4-position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyridine-4-thione;hydrochloride typically involves the introduction of the amino and thiol groups onto the pyridine ring. One common method is the reaction of 3-aminopyridine with thiolating agents under controlled conditions. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyridine-4-thione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Scientific Research Applications
3-amino-1H-pyridine-4-thione;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.
Mechanism of Action
The mechanism by which 3-amino-1H-pyridine-4-thione;hydrochloride exerts its effects is largely dependent on its functional groups. The thiol group can form covalent bonds with proteins, leading to enzyme inhibition or modification of protein function. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinethiol, 4-amino-, (Hydrochloride) (11): Similar structure but with the amino and thiol groups swapped.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring and exhibit different chemical properties and biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with a fused imidazole and pyridine ring, known for their diverse biological activities.
Uniqueness
3-amino-1H-pyridine-4-thione;hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles compared to other pyridine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H7ClN2S |
|---|---|
Molecular Weight |
162.64 g/mol |
IUPAC Name |
3-amino-1H-pyridine-4-thione;hydrochloride |
InChI |
InChI=1S/C5H6N2S.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H |
InChI Key |
RGVWXJUMRDRGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=S)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


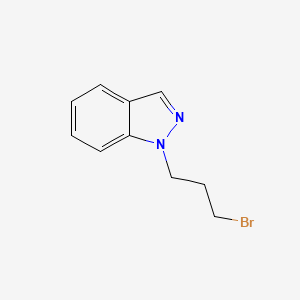
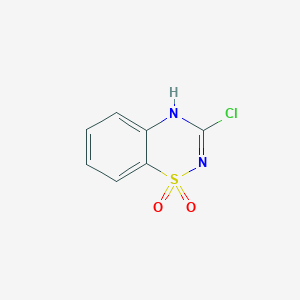

![tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8730168.png)
![[2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester](/img/structure/B8730176.png)

![3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8730196.png)

![3-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B8730204.png)
